![molecular formula C20H17N5O2 B2603002 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one CAS No. 2380189-09-1](/img/structure/B2603002.png)
3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
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Description
This compound is a complex organic molecule that contains several functional groups, including a benzodiazole, an azetidine, and a dihydroquinazolinone. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound, attached to an azetidine ring, which is a type of saturated heterocycle. This is further attached to a dihydroquinazolinone group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The benzodiazole and azetidine rings might undergo substitution reactions, while the dihydroquinazolinone group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the benzodiazole and azetidine rings might increase its stability and rigidity, while the dihydroquinazolinone group could potentially make it more reactive .Future Directions
properties
IUPAC Name |
3-[2-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-19(11-24-12-21-16-6-2-1-5-15(16)20(24)27)23-9-14(10-23)25-13-22-17-7-3-4-8-18(17)25/h1-8,12-14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCVUIGARMBZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
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